

# N-Boc-2-(4-aminophenyl)ethanol 1H NMR and 13C NMR data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Boc-2-(4-aminophenyl)ethanol**

Cat. No.: **B180218**

[Get Quote](#)

An Application Note on the NMR Spectroscopic Analysis of **N-Boc-2-(4-aminophenyl)ethanol** and its Precursor.

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra for **N-Boc-2-(4-aminophenyl)ethanol**. Due to the limited availability of public domain spectral data for **N-Boc-2-(4-aminophenyl)ethanol**, this note also includes reference data for its parent compound, 2-(4-aminophenyl)ethanol, to serve as a comparative benchmark. A comprehensive experimental workflow is presented, alongside illustrative diagrams to guide researchers in obtaining high-quality NMR data crucial for structural elucidation and purity assessment in a drug development context.

## Introduction

**N-Boc-2-(4-aminophenyl)ethanol** is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule. Accurate characterization of this compound is essential, and NMR spectroscopy is the most powerful tool for confirming its structure and purity. This application note outlines the standard procedures for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

## NMR Spectral Data

As of the compilation of this document, detailed, publicly accessible  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **N-Boc-2-(4-aminophenyl)ethanol** is not readily available. However, for comparative purposes and to aid in spectral assignment, the experimental data for the parent compound, 2-(4-aminophenyl)ethanol, is provided below. Researchers who synthesize or acquire **N-Boc-2-(4-aminophenyl)ethanol** are encouraged to use the protocols outlined in this document to generate and publish this important data.

### Reference Data: 2-(4-Aminophenyl)ethanol

The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 2-(4-aminophenyl)ethanol.

Table 1:  $^1\text{H}$  NMR Data for 2-(4-aminophenyl)ethanol

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment             |
|------------------------------------|--------------|-------------|------------------------|
| ~7.00                              | d            | 2H          | Ar-H                   |
| ~6.64                              | d            | 2H          | Ar-H                   |
| ~3.77                              | t            | 2H          | -CH <sub>2</sub> -OH   |
| ~2.74                              | t            | 2H          | Ar-CH <sub>2</sub> -   |
| Variable                           | br s         | 3H          | -NH <sub>2</sub> , -OH |

Solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS ( $\delta = 0.00$  ppm). Data is compiled from publicly available spectral databases.

Table 2:  $^{13}\text{C}$  NMR Data for 2-(4-aminophenyl)ethanol

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| ~145.0                          | C-NH <sub>2</sub>    |
| ~130.0                          | Ar-C                 |
| ~128.0                          | Ar-CH                |
| ~115.0                          | Ar-CH                |
| ~63.0                           | -CH <sub>2</sub> -OH |
| ~38.0                           | Ar-CH <sub>2</sub> - |

Solvent: CDCl<sub>3</sub>. Chemical shifts are referenced to the solvent peak.

## Experimental Protocols

The following protocols provide a general framework for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra. Instrument-specific parameters may require optimization.

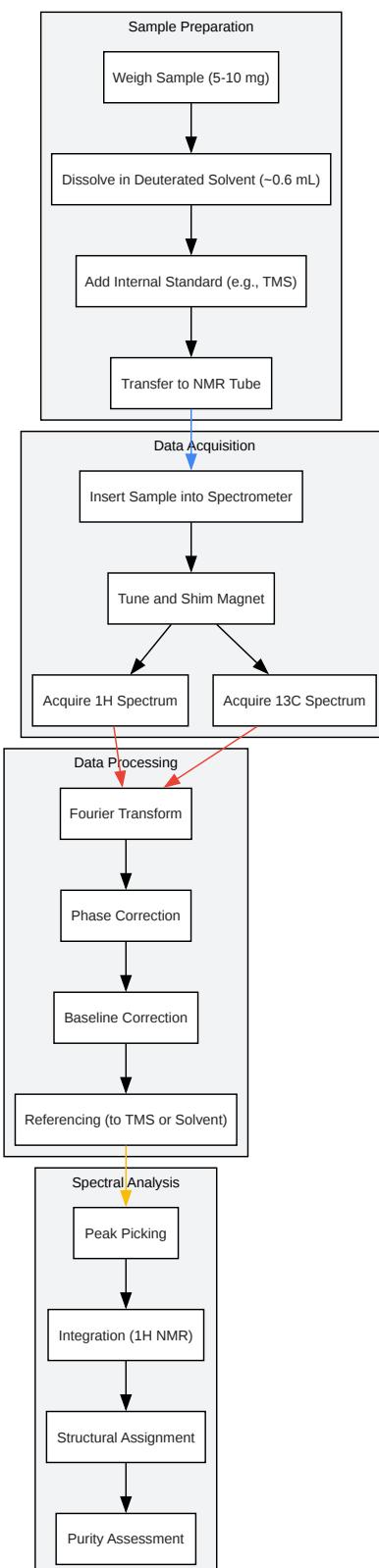
## Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the **N-Boc-2-(4-aminophenyl)ethanol** sample. Common choices include Chloroform-d (CDCl<sub>3</sub>), Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), or Acetone-d<sub>6</sub>.
- Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm)[1]. Alternatively, the residual solvent peak can be used for calibration.
- Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

## NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

### <sup>1</sup>H NMR Spectroscopy:


- Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32 scans.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2-5 seconds.

### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a singlet for each carbon.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of <sup>13</sup>C.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

## Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

## Conclusion

This application note provides a standardized protocol for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **N-Boc-2-(4-aminophenyl)ethanol**. While specific spectral data for this compound is not widely published, the provided reference data for its precursor, 2-(4-aminophenyl)ethanol, and the detailed experimental guidelines will aid researchers in its characterization. Adherence to these protocols will ensure the generation of high-quality, reproducible NMR data, which is indispensable for the advancement of research and development in synthetic and medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Boc-2-(4-aminophenyl)ethanol(104060-23-3)  $^1\text{H}$  NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [N-Boc-2-(4-aminophenyl)ethanol  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180218#n-boc-2-4-aminophenyl-ethanol-1h-nmr-and-13c-nmr-data>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)